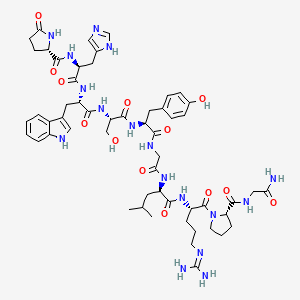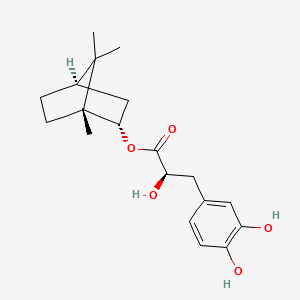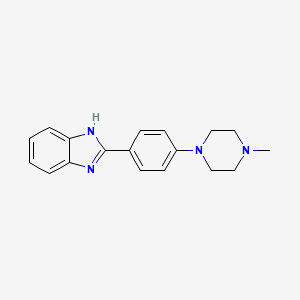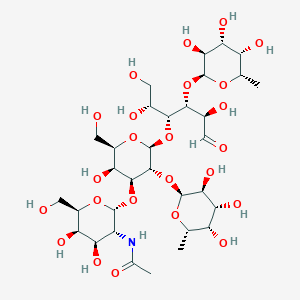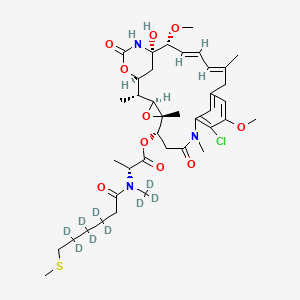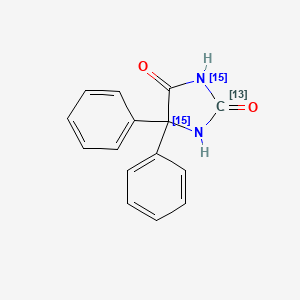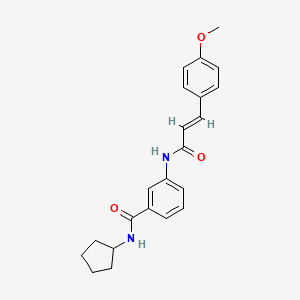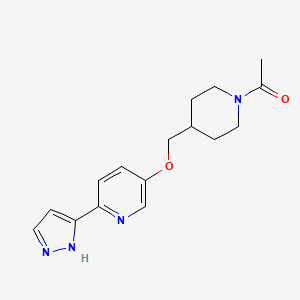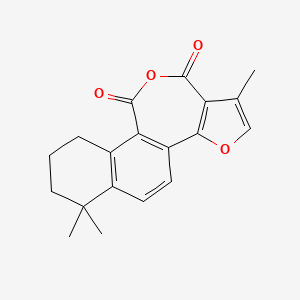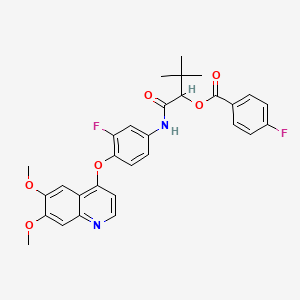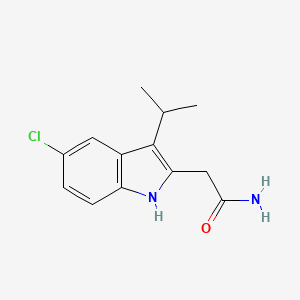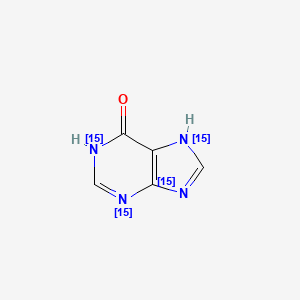
Hypoxanthine-15N4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a potential free radical generator and can be used as an indicator of hypoxia . Hypoxanthine itself is a naturally occurring purine derivative and is occasionally found as a constituent of nucleic acids, where it is present in the anticodon of transfer RNA in the form of its nucleoside inosine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hypoxanthine-15N4 is synthesized by incorporating stable heavy isotopes of nitrogen into the hypoxanthine molecule. The specific synthetic routes and reaction conditions for producing this compound are proprietary and not widely published. the general approach involves the use of nitrogen-15 labeled precursors in the synthesis of hypoxanthine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using nitrogen-15 labeled compounds. The production process is carried out under controlled conditions to ensure high purity and yield. The compound is then purified and characterized using various analytical techniques to confirm its isotopic labeling and chemical structure .
Analyse Chemischer Reaktionen
Types of Reactions
Hypoxanthine-15N4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One of the key reactions is its oxidation to xanthine by the enzyme xanthine oxidase . Additionally, hypoxanthine can be converted to inosine monophosphate by the enzyme hypoxanthine-guanine phosphoribosyltransferase .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as xanthine oxidase and reducing agents for specific reduction reactions. The reactions are typically carried out under physiological conditions, such as in aqueous solutions at neutral pH .
Major Products
The major products formed from the reactions of this compound include xanthine, inosine monophosphate, and other purine derivatives. These products are important intermediates in purine metabolism and have various biological functions .
Wissenschaftliche Forschungsanwendungen
Hypoxanthine-15N4 has a wide range of scientific research applications, including:
Wirkmechanismus
Hypoxanthine-15N4 exerts its effects through its role as a purine derivative and a reaction intermediate in the metabolism of adenosine. It participates in the formation of nucleic acids by the salvage pathway, where it is converted to inosine monophosphate by hypoxanthine-guanine phosphoribosyltransferase . This conversion is crucial for the recycling of purines and the synthesis of nucleotides necessary for DNA and RNA production .
Vergleich Mit ähnlichen Verbindungen
Hypoxanthine-15N4 is similar to other purine derivatives such as adenine, guanine, and xanthine. its unique feature is the incorporation of nitrogen-15 isotopes, which makes it valuable as a tracer in metabolic studies . Other similar compounds include:
Adenine: A purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
Xanthine: An intermediate in purine metabolism, formed from the oxidation of hypoxanthine.
This compound’s isotopic labeling distinguishes it from these compounds and enhances its utility in research applications.
Eigenschaften
Molekularformel |
C5H4N4O |
|---|---|
Molekulargewicht |
140.08 g/mol |
IUPAC-Name |
1,7-dihydropurin-6-one |
InChI |
InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i6+1,7+1,8+1,9+1 |
InChI-Schlüssel |
FDGQSTZJBFJUBT-NNZQUYKOSA-N |
Isomerische SMILES |
C1=[15N]C2=C([15NH]1)C(=O)[15NH]C=[15N]2 |
Kanonische SMILES |
C1=NC2=C(N1)C(=O)NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B12404478.png)
